1-Benzyl-3,3-dimethylthiourea hydroiodide
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Overview
Description
1-Benzyl-3,3-dimethylthiourea hydroiodide is a chemical compound with the molecular formula C10H15IN2S and a molecular weight of 322.21 g/mol . This compound is known for its unique structure, which includes a benzyl group attached to a thiourea moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3,3-dimethylthiourea hydroiodide typically involves the reaction of benzyl isothiocyanate with dimethylamine in the presence of hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
C6H5CH2NCS+(CH3)2NH+HI→C6H5CH2NHC(S)NH(CH3)2⋅HI
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3,3-dimethylthiourea hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-3,3-dimethylthiourea hydroiodide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-dimethylthiourea hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-methylthiourea
- 1-Benzyl-3,3-diethylthiourea
- 1-Benzyl-3,3-dimethylurea
Comparison
1-Benzyl-3,3-dimethylthiourea hydroiodide is unique due to its specific substitution pattern and the presence of the hydroiodide ion. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-benzyl-1,1-dimethylthiourea;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S.HI/c1-12(2)10(13)11-8-9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3,(H,11,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJCBKRMYJFTKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)NCC1=CC=CC=C1.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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